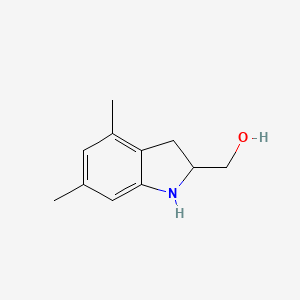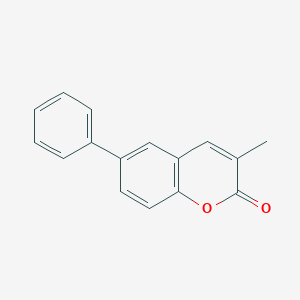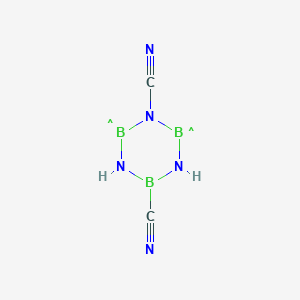![molecular formula C24H30FN3O B12605025 1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one CAS No. 648895-98-1](/img/structure/B12605025.png)
1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one is a complex organic compound that features a fluorophenyl group, a pyridinyl group, and a bipiperidinyl moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Pyridinyl Group Attachment: The pyridinyl group is introduced via a nucleophilic substitution reaction.
Bipiperidinyl Moiety Formation: The bipiperidinyl structure is synthesized through a series of cyclization reactions.
Final Coupling: The final step involves coupling the fluorophenyl, pyridinyl, and bipiperidinyl intermediates under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinyl and bipiperidinyl moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one can be compared with similar compounds such as:
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one: This compound has a similar fluorophenyl group but differs in the presence of a pyrrolidinyl moiety instead of the bipiperidinyl structure.
Pyridine, 4-[(1E)-2-(4-fluorophenyl)ethenyl]: This compound features a fluorophenyl and pyridinyl group but lacks the bipiperidinyl moiety.
1,1-bis(4-fluorophenyl)prop-2-en-1-ol: This compound contains two fluorophenyl groups and an alcohol functional group, differing significantly in structure and reactivity.
The uniqueness of 1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
648895-98-1 |
|---|---|
Molekularformel |
C24H30FN3O |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-3-[4-(1-pyridin-2-ylpiperidin-4-yl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C24H30FN3O/c25-22-6-4-21(5-7-22)23(29)12-16-27-14-8-19(9-15-27)20-10-17-28(18-11-20)24-3-1-2-13-26-24/h1-7,13,19-20H,8-12,14-18H2 |
InChI-Schlüssel |
WDRZYNDOWYGKDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2CCN(CC2)C3=CC=CC=N3)CCC(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-O-[tert-Butyl(dimethyl)silyl]-2,4-dideoxy-2,4-dimethyl-5-O-(triethylsilyl)-L-arabinose](/img/structure/B12604957.png)

![5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12604970.png)

![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine](/img/structure/B12604977.png)
![5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12604980.png)
![[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12604997.png)
![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)

![N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12605027.png)
![4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605028.png)
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)

